2-(1H-Benzo[d]imidazol-5-yl)acetonitrile
Overview
Description
(1H-Benzimidazol-6-yl)acetonitrile is a heterocyclic aromatic compound that features a benzimidazole ring fused with an acetonitrile group. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Mechanism of Action
- The primary targets of this compound include the liver, male germ cells, blood, and the thyroid gland .
- Carbendazim (the metabolic precursor of this compound) is also considered in assessing its effects .
- This aneugenic effect leads to malsegregation of chromosomes, causing aneuploidy and polyploidy in germ cells .
- Notably, carbendazim is hydrophobically transferred from solution into the DNA minor groove, where it recognizes specific base sequences .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1H-Benzimidazol-6-yl)acetonitrile are largely influenced by its benzimidazole scaffold. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in the biochemical activity of benzimidazole compounds .
Cellular Effects
Benzimidazole compounds have been found to have a wide variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole compounds are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzimidazole compounds have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Benzimidazole compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole compounds are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-6-yl)acetonitrile typically involves the condensation of o-phenylenediamine with an appropriate nitrile compound. One common method is the reaction of o-phenylenediamine with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the benzimidazole ring . Another method involves the fusion of ethyl 2-cyanoacetimidate with benzene-1,2-diamine .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including (1H-Benzimidazol-6-yl)acetonitrile, often employs microwave-assisted synthesis due to its efficiency and higher yields compared to conventional heating methods . This method allows for rapid and uniform heating, reducing reaction times and improving product purity.
Chemical Reactions Analysis
Types of Reactions: (1H-Benzimidazol-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Benzimidazole-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
(1H-Benzimidazol-6-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
2-(1H-Benzimidazol-2-yl)acetonitrile: A closely related compound with a different substitution pattern.
1H-Benzimidazol-2-yl)acetonitrile: Another derivative with variations in the nitrile group position.
Uniqueness: (1H-Benzimidazol-6-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the acetonitrile group at the 6-position of the benzimidazole ring distinguishes it from other derivatives and can lead to different pharmacological properties .
Properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUGIGOZJUGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551149 | |
Record name | (1H-Benzimidazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110925-52-5 | |
Record name | (1H-Benzimidazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,3-benzodiazol-6-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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